2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features an indole moiety, a dioxoisoindole structure, and a propyl ether side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The ethyl chain can be introduced through alkylation reactions, often using ethyl halides in the presence of a base.
Construction of the Dioxoisoindole Core: This core can be synthesized through cyclization reactions involving phthalic anhydride and amines.
Formation of the Amide Bond: The final step involves coupling the indole-ethyl intermediate with the dioxoisoindole derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, which can reduce double bonds and other reducible groups.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced forms of the compound with hydrogenated double bonds.
Substitution: Halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It can be used in the study of enzyme interactions and receptor binding.
Medicine
Medically, this compound has potential applications in drug development. The indole structure is a common motif in many pharmaceuticals, and the compound’s unique properties could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its complex structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with various molecular targets. The indole moiety can interact with serotonin receptors, while the dioxoisoindole structure may interact with enzymes involved in metabolic pathways. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline: Similar structure but lacks the propyl ether side chain.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Contains an indole moiety and an amide bond but has a different substituent on the amide nitrogen.
Uniqueness
The uniqueness of 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide lies in its combination of an indole moiety, a dioxoisoindole core, and a propyl ether side chain. This combination of functional groups provides a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C25H27N3O4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-N-(3-propan-2-yloxypropyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C25H27N3O4/c1-16(2)32-13-5-11-26-23(29)17-8-9-20-21(14-17)25(31)28(24(20)30)12-10-18-15-27-22-7-4-3-6-19(18)22/h3-4,6-9,14-16,27H,5,10-13H2,1-2H3,(H,26,29) |
InChI Key |
FVIFJAPSADPPDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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